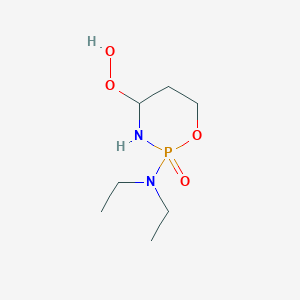
4-Hydroperoxydechlorocyclophosphamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-4’-hydroperoxycyclophosphamide is a derivative of cyclophosphamide, a widely used anti-cancer prodrug. This compound is known for its ability to cross-link DNA, leading to the induction of apoptosis in T cells. It is an active metabolite of cyclophosphamide and plays a crucial role in its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-4’-hydroperoxycyclophosphamide typically involves the hydroxylation of cyclophosphamide. One method involves the use of unspecific peroxygenases (UPOs) from fungi like Marasmius rotula, which can selectively hydroxylate cyclophosphamide using hydrogen peroxide as a cosubstrate . This enzymatic approach yields high purity products with minimal side reactions.
Industrial Production Methods
Industrial production of Diethyl-4’-hydroperoxycyclophosphamide often relies on chemical synthesis methods developed in the 1970s. These methods involve the preparation of perfosfamide (4-hydroperoxycyclophosphamide) as a precursor, which then decays intracellularly to form the active metabolite .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-4’-hydroperoxycyclophosphamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form 4-ketocyclophosphamide.
Reduction: It can be reduced to form less reactive metabolites.
Substitution: The compound can participate in substitution reactions, particularly involving its hydroperoxy group.
Common Reagents and Conditions
Common reagents used in the reactions of Diethyl-4’-hydroperoxycyclophosphamide include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields .
Major Products Formed
The major products formed from the reactions of Diethyl-4’-hydroperoxycyclophosphamide include 4-hydroxycyclophosphamide, aldophosphamide, and 4-ketocyclophosphamide .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
4-Hydroperoxydechlorocyclophosphamide is primarily utilized in cancer treatment due to its cytotoxic properties. It acts as an alkylating agent, which means it can bind to DNA, leading to cross-linking and subsequent cell death. The mechanism of action involves the formation of phosphoramide mustard, which is responsible for the compound's antitumor effects.
Developmental Toxicology
Research has demonstrated that this compound has notable embryotoxic effects, particularly when administered during critical periods of development.
Embryotoxic Effects
- Cell Cycle Disruption in Embryos : In studies involving post-implantation rat embryos, 4-OOH-deClCP was shown to induce significant cell cycle disruptions, leading to increased apoptosis and developmental abnormalities .
- DNA Damage and Teratogenicity : The compound's ability to induce DNA damage correlates with its teratogenic effects, suggesting that exposure during key developmental stages can lead to severe outcomes .
Case Study Overview
Several studies have documented the effects of this compound in various experimental settings:
Wirkmechanismus
Diethyl-4’-hydroperoxycyclophosphamide exerts its effects by cross-linking DNA, which leads to the induction of apoptosis in T cells. This process is independent of caspase receptor activation and involves the production of reactive oxygen species (ROS), which activate the mitochondrial death pathway . The compound’s molecular targets include DNA and various cellular proteins involved in the apoptotic pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: The parent compound, widely used as an anti-cancer prodrug.
4-Hydroxycyclophosphamide: A primary metabolite of cyclophosphamide, known for its therapeutic effects.
Phosphoramide Mustard: Another active metabolite of cyclophosphamide, involved in DNA cross-linking.
Uniqueness
Diethyl-4’-hydroperoxycyclophosphamide is unique due to its specific ability to induce apoptosis through ROS production and mitochondrial pathway activation. Unlike its parent compound, it does not rely on caspase receptor activation, making it a valuable tool in studying alternative apoptotic pathways .
Eigenschaften
CAS-Nummer |
76353-74-7 |
|---|---|
Molekularformel |
C7-H17-N2-O4-P |
Molekulargewicht |
224.19 g/mol |
IUPAC-Name |
N,N-diethyl-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O4P/c1-3-9(4-2)14(11)8-7(13-10)5-6-12-14/h7,10H,3-6H2,1-2H3,(H,8,11) |
InChI-Schlüssel |
GJXPHQZOVOSUNQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=O)NC(CCO1)OO |
Kanonische SMILES |
CCN(CC)P1(=O)NC(CCO1)OO |
Aussehen |
white crystalline powder, hygroscopic |
Reinheit |
98% |
Synonyme |
4-hydroperoxydechlorocyclophosphamide 4-OOH-deClCP Asta 7037 DEHP-CP diethyl-4'-hydroperoxycyclophosphamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















